Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) Piperazine citrate is a polymer.
Piperazine Citrate is the citrate salt of piperazine, a cyclic amine with anthelminthic property. Piperazine citrate is a gamma-aminobutyric acid GABA receptor agonist and blocks the activity of acetylcholine at the neuromuscular junction thereby altering neuronal cell membrane permeability and causing hyperpolarization. This results in flaccid paralysis of worm musculature allowing the worm to become dislodged by peristalsis and expelled from the body.
See also: Piperazine (has active moiety); Dithiazanine Iodide; Piperazine Citrate (component of).
Brand Name: Vulcanchem
CAS No.: 144-29-6
VCID: VC0539735
InChI: InChI=1S/2C6H8O7.3C4H10N2/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-2-6-4-3-5-1/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*5-6H,1-4H2
SMILES: C1CNCCN1.C1CNCCN1.C1CNCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Molecular Formula: C24H46N6O14
Molecular Weight: 642.7 g/mol

Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2)

CAS No.: 144-29-6

Cat. No.: VC0539735

Molecular Formula: C24H46N6O14

Molecular Weight: 642.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) - 144-29-6

Specification

Description Piperazine citrate is a polymer.
Piperazine Citrate is the citrate salt of piperazine, a cyclic amine with anthelminthic property. Piperazine citrate is a gamma-aminobutyric acid GABA receptor agonist and blocks the activity of acetylcholine at the neuromuscular junction thereby altering neuronal cell membrane permeability and causing hyperpolarization. This results in flaccid paralysis of worm musculature allowing the worm to become dislodged by peristalsis and expelled from the body.
See also: Piperazine (has active moiety); Dithiazanine Iodide; Piperazine Citrate (component of).
CAS No. 144-29-6
Molecular Formula C24H46N6O14
Molecular Weight 642.7 g/mol
IUPAC Name 2-hydroxypropane-1,2,3-tricarboxylic acid;piperazine
Standard InChI InChI=1S/2C6H8O7.3C4H10N2/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-2-6-4-3-5-1/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*5-6H,1-4H2
Standard InChI Key JDDHUROHDHPVIO-UHFFFAOYSA-N
SMILES C1CNCCN1.C1CNCCN1.C1CNCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Canonical SMILES C1CNCCN1.C1CNCCN1.C1CNCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Appearance Solid powder

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